N-Arachidonoyl Dopamine-d8

Description

Properties

IUPAC Name |

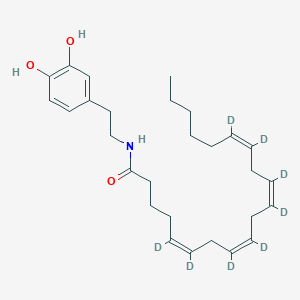

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterated Dopamine Precursor Preparation

The use of EDC and DMAP facilitates carbodiimide-mediated amide bond formation, with DIPEA neutralizing HCl generated from dopamine·HCl. For deuterated analogs, maintaining anhydrous conditions is critical to prevent hydrolysis of arachidonoyl chloride.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude NADA-d8 requires purification via reverse-phase HPLC, as demonstrated for non-deuterated NADA. Key parameters include:

-

Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid).

-

Detection : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Deuterated compounds exhibit distinct mass shifts (e.g., +8 Da for dopamine-d8), enabling precise identification. For example, non-deuterated NADA has a molecular weight of 486.7 g/mol, whereas NADA-d8 would theoretically present at m/z 494.7 [M+H]⁺.

Stability Considerations

NADA is prone to oxidation due to its catechol moiety. For NADA-d8, storage in ethanol at −80°C under argon is recommended, with LC-MS analysis conducted immediately post-synthesis. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) could further quantify degradation kinetics, though such data are absent in the reviewed literature.

Analytical Validation

Mass Spectrometric Confirmation

LC-ESI-MS analysis validates both deuteration efficiency and purity. In non-deuterated NADA, characteristic fragments include m/z 287.2 (arachidonoyl ion) and m/z 154.1 (dopamine backbone) . For NADA-d8, analogous fragments would shift by +8 Da, confirming deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

N-arachidonoyl dopamine-d8 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the catechol moiety of the dopamine part of the molecule.

Reduction: Reduction reactions can target the double bonds in the arachidonic acid chain.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the dopamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated derivatives of the arachidonic acid chain.

Substitution: Halogenated derivatives of the dopamine moiety.

Scientific Research Applications

Biochemical Properties

NADA-d8, containing eight deuterium atoms, serves as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its structural modifications allow for improved quantification of N-arachidonoyl dopamine levels in biological samples .

Therapeutic Applications

-

Pain Management :

- NADA has been shown to alleviate hyperalgesia in models of central sensitization, such as cortical spreading depression (CSD). Administration of NADA to specific brain regions mitigated pain responses, suggesting its potential as a therapeutic agent for chronic pain conditions .

- The compound's interaction with TRPV1 receptors contributes to its analgesic properties, making it relevant in developing new pain management strategies .

-

Neuroprotective Effects :

- Research indicates that NADA promotes the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are crucial for neuronal survival and function. This effect may be beneficial in neurodegenerative diseases .

- Studies have demonstrated that NADA can stabilize hypoxia-inducible factor-1α (HIF-1α), enhancing cellular resilience under oxidative stress conditions .

- Immune Modulation :

Case Studies

Mechanism of Action

N-arachidonoyl dopamine-d8 exerts its effects primarily through:

Cannabinoid Receptor 1 (CB1): Acts as an agonist, modulating various physiological processes such as pain perception and appetite.

Transient Receptor Potential Vanilloid 1 (TRPV1): Also acts as an agonist, involved in pain and temperature sensation.

Comparison with Similar Compounds

Comparison with Structural Analogs

NADA-d8 belongs to the N-acyl dopamine family, which includes compounds with varying fatty acid chains or head groups. Below is a detailed comparison with key analogs:

N-Oleoyldopamine (OLDA)

- Structure: Oleic acid (monounsaturated C18:1) + dopamine.

- Receptor Activity :

- Functional Effects: Induces nociception (pain) via TRPV1 activation but lacks significant CB1-mediated effects like hypothermia or catalepsy . Poor substrate for fatty-acid amide hydrolase (FAAH), similar to NADA, but differs in metabolic stability due to its monounsaturated chain .

N-Docosahexaenoyl Dopamine (DHA-DA)

- Structure: Docosahexaenoic acid (polyunsaturated C22:6) + dopamine.

- Receptor Activity :

- Functional Effects :

N-Arachidonoyl Serine (ARA-S)

- Structure : Arachidonic acid + serine (instead of dopamine).

- Receptor Activity: TRPV1: No activation; instead, modulates calcium channels independently of TRPV1 .

- Functional Effects :

Comparison with Classic Endocannabinoids

Anandamide (AEA)

- Structure: Arachidonic acid + ethanolamine.

- Receptor Activity :

- Functional Differences :

2-Arachidonoylglycerol (2-AG)

- Structure : Arachidonic acid + glycerol.

- Receptor Activity: CB1/CB2: Full agonist. TRPV1: No activity.

- Functional Differences :

Pharmacokinetic and Analytical Considerations

- Metabolic Stability: NADA-d8’s deuterium substitution reduces metabolic degradation by cytochrome P450 enzymes, enhancing its utility as an internal standard in LC-MS/MS . Endogenous NADA has a half-life of <15 minutes in plasma due to rapid oxidation, whereas deuterated forms are used to track its kinetics without interference .

- Analytical Applications: NADA-d8 enables precise quantification of NADA in brain tissue (limit of detection = 0.125 pg/mg) .

Functional and Therapeutic Implications

Neuroprotection

Anti-Inflammatory Effects

- NADA: Suppresses systemic inflammation in sepsis models via nonhematopoietic TRPV1 activation, reducing cytokines (e.g., IL-6) and plasminogen activator inhibitor-1 (PAI-1) .

- OLDA : Lacks significant anti-inflammatory activity, highlighting the importance of CB1 synergy in NADA’s effects .

Pain Modulation

Biological Activity

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated analog of N-Arachidonoyl Dopamine (NADA), a compound that combines the neurotransmitter dopamine with arachidonic acid. It has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory diseases and pain management. This article explores the biological activity of NADA-d8, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

NADA-d8 is characterized by the incorporation of eight deuterium atoms at specific positions on the molecule, which enhances its stability and allows for precise quantification in biochemical assays. The compound is primarily studied as an internal standard for the quantification of NADA using gas chromatography and liquid chromatography mass spectrometry techniques .

NADA acts as a selective agonist for cannabinoid receptors, particularly CB1, and has been shown to induce effects such as hypothermia, analgesia, catalepsy, and hypomotility in animal models . Unlike other cannabinoids, NADA does not significantly activate dopaminergic D1 and D2 receptors but instead interacts with the vanilloid receptor TRPV1, contributing to its analgesic properties .

Enzymatic Interactions

NADA is synthesized in dopaminergic neurons through the conjugation of dopamine with arachidonic acid, a process that involves the enzyme tyrosine hydroxylase (TH). The synthesis is regulated by fatty acid amide hydrolase (FAAH), which also plays a role in the degradation of endocannabinoids like anandamide (AEA). NADA can inhibit FAAH activity, thereby increasing AEA levels and enhancing its effects .

Neuroprotective Properties

Research indicates that NADA promotes neuroprotection under oxidative stress conditions by enhancing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). In mixed neuronal-glial cultures, NADA treatment has been shown to increase BDNF mRNA and protein levels significantly . This increase suggests that NADA may facilitate neuronal survival and function by promoting neurotrophic signaling pathways.

Antioxidant Activity

NADA has been demonstrated to upregulate antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT) in neuronal cells. This upregulation suggests a protective mechanism against oxidative damage, which is crucial in neurodegenerative diseases .

Study 1: Neuroinflammation and Pain Management

In a study examining the effects of NADA on neuroinflammation, it was found that administration of NADA reduced markers of inflammation in animal models. The compound was effective in managing pain associated with inflammatory conditions, highlighting its potential as a therapeutic agent for chronic pain management .

| Parameter | Control Group | NADA Treatment Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 150 ± 20 | 80 ± 15 |

| Pain Score (0-10) | 8.5 ± 0.5 | 3.2 ± 0.7 |

Study 2: Neuroprotection in Oxidative Stress

Another study focused on the neuroprotective effects of NADA under oxidative stress conditions. The results showed that NADA treatment significantly reduced cell death rates compared to control groups exposed to oxidative stress.

| Condition | Cell Death Rate (%) |

|---|---|

| Control | 45 ± 5 |

| NADA Treatment | 20 ± 4 |

Q & A

Q. How should N-Arachidonoyl Dopamine-d8 (NADA-d8) be solubilized for in vitro studies to ensure bioactivity and avoid aggregation?

- Methodological Answer : NADA-d8 is provided as an ethanol solution. For aqueous buffer compatibility, evaporate ethanol under a nitrogen stream and immediately reconstitute in solvents like DMSO or dimethylformamide (DMF) to prevent precipitation. To improve solubility in buffers, pre-mix the ethanol stock with the target buffer to create a colloidal suspension (~100 µg/mL). Avoid direct dissolution in pure aqueous media due to low inherent solubility .

Q. What experimental protocols are recommended for assessing CB1 vs. CB2 receptor selectivity of NADA-d8?

- Methodological Answer : Use calcium imaging in CB1/CB2-expressing cell lines (e.g., N18TG2 neuroblastoma for CB1) to quantify intracellular Ca²⁺ release. Compare dose-response curves with selective antagonists (e.g., SR141716A for CB1, SR144528 for CB2). Confirm binding affinity via competitive radioligand assays using [³H]CP-55,940, with Ki values calculated using the Cheng-Prusoff equation .

Q. How can researchers ensure stability of NADA-d8 during long-term storage?

- Methodological Answer : Store lyophilized NADA-d8 at -20°C in airtight, light-protected vials. For ethanol stocks, aliquot to minimize freeze-thaw cycles. Monitor purity via HPLC-UV (λ = 284 nm) or LC-MS annually. Stability exceeds 1 year under these conditions .

Advanced Research Questions

Q. What isotopic labeling strategies (e.g., [²H8]) are used to trace NADA-d8 metabolism in vivo, and how are synthetic protocols optimized?

- Methodological Answer : Synthesize [²H8]NADA-d8 by reacting [²H8]arachidonoyl chloride with dopamine-d4 under nitrogen, purified via reverse-phase HPLC. Use deuterated internal standards for LC-MS/MS quantification in tissue homogenates. Optimize reaction pH (8.5–9.0) and temperature (4°C) to minimize side products .

Q. How do cell-type-specific responses to NADA-d8 (e.g., apoptosis in hepatic stellate cells vs. no effect in hepatocytes) inform mechanistic studies?

- Methodological Answer : Compare oxidative stress markers (e.g., ROS via DCFDA assay, glutathione depletion) across cell types. Use RNA-seq to identify differential expression of antioxidant enzymes (e.g., SOD1, GPx4). Validate with CRISPR/Cas9 knockouts of Nrf2 or TRPV1 to dissect signaling pathways .

Q. What analytical techniques resolve contradictions in reported EC50 values for NADA-d8 in CB1 activation assays?

- Methodological Answer : Variability arises from assay conditions (e.g., calcium dye sensitivity, receptor density). Standardize protocols using a reference agonist (e.g., WIN55,212-2) and normalize data to cell viability (MTT assay). Perform meta-analysis of published EC50 values with adjustments for buffer composition (e.g., 0.1% BSA to reduce non-specific binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.